molecular formula C8H5BrF5NO B1447687 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline CAS No. 1805520-49-3

2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline

Cat. No.: B1447687
CAS No.: 1805520-49-3
M. Wt: 306.03 g/mol
InChI Key: HAMLZHAGCICFLW-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5BrF5NO. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline ring. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of difluoromethoxy and trifluoromethyl groups. One common method involves the reaction of 2-bromoaniline with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroanilines or nitrosoanilines.

    Reduction: Formation of aminobenzenes or benzyl alcohols.

Scientific Research Applications

2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of bromine, difluoromethoxy, and trifluoromethyl groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(difluoromethoxy)aniline
  • 2-Bromo-5-(trifluoromethoxy)benzyl bromide

Uniqueness

2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-1-3(8(12,13)14)6(2-5(4)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMLZHAGCICFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline
Reactant of Route 3
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2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline
Reactant of Route 4
2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline
Reactant of Route 5
2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline
Reactant of Route 6
2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline

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